2-Chloro-5-fluorophenetole

CAS No.: 289039-35-6

Cat. No.: VC3717117

Molecular Formula: C8H8ClFO

Molecular Weight: 174.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 289039-35-6 |

|---|---|

| Molecular Formula | C8H8ClFO |

| Molecular Weight | 174.6 g/mol |

| IUPAC Name | 1-chloro-2-ethoxy-4-fluorobenzene |

| Standard InChI | InChI=1S/C8H8ClFO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |

| Standard InChI Key | PRQZQYZDNHYNMM-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)F)Cl |

| Canonical SMILES | CCOC1=C(C=CC(=C1)F)Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

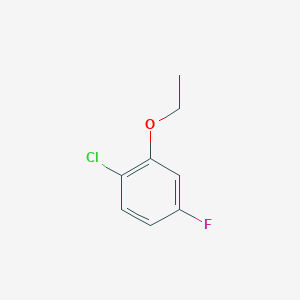

2-Chloro-5-fluorophenetole features a benzene ring with three substituents: a chlorine atom, a fluorine atom, and an ethoxy group. The ethoxy group (OCH₂CH₃) is attached at position 2, the chlorine atom at position 1, and the fluorine atom at position 4 of the benzene ring, according to the IUPAC naming convention for this compound . This strategic arrangement of substituents influences the electron distribution across the molecule and affects its chemical behavior.

The structure can be represented by the molecular formula C₈H₈ClFO, indicating eight carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and one oxygen atom . The compound's three-dimensional structure reveals a planar aromatic ring with substituents extending outward in specific orientations determined by electronic and steric factors.

Physical Properties

The physical properties of 2-Chloro-5-fluorophenetole are summarized in the following table:

These physical properties provide important insights into the compound's behavior in various contexts. The moderately high XLogP3 value of 3.5 suggests a relatively lipophilic nature, indicating potential membrane permeability and limited water solubility . The topological polar surface area of 9.2 Ų is relatively small, which could enhance the compound's ability to cross biological membranes, a property relevant for potential pharmaceutical applications.

Identification and Nomenclature

Chemical Identifiers

Various chemical identifiers are used to uniquely identify 2-Chloro-5-fluorophenetole in chemical databases and literature. These identifiers are crucial for unambiguous reference to this specific compound:

Physical and Chemical Characteristics

Reactivity Profile

The reactivity of 2-Chloro-5-fluorophenetole is largely determined by the electronic effects of its substituents on the aromatic ring. The chlorine and fluorine atoms, being electron-withdrawing groups, decrease the electron density of the benzene ring, particularly at the ortho and para positions relative to these halogens. This electronic effect influences various reactions, including:

-

Nucleophilic aromatic substitution reactions, which may be facilitated at positions adjacent to the electron-withdrawing halogen substituents

-

Electrophilic aromatic substitution reactions, which would be directed away from the halogen substituents

-

Reactions involving the ethoxy group, such as cleavage under strong acidic conditions

The ethoxy group can participate in various reactions, including oxidation and cleavage reactions, while the halogen substituents may undergo metal-catalyzed coupling reactions under appropriate conditions.

These specifications highlight the high purity level expected for commercial preparations of this compound, making it suitable for various research and industrial applications that require high-quality reagents.

Applications and Uses

Synthetic Intermediates

2-Chloro-5-fluorophenetole can serve as an important intermediate in organic synthesis due to its functionalized structure. The presence of halogen substituents (chlorine and fluorine) provides reactive sites for various transformations, including:

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings)

-

Formation of organometallic reagents for further synthetic elaboration

-

Nucleophilic aromatic substitution reactions to introduce new functional groups

These synthetic capabilities make 2-Chloro-5-fluorophenetole a versatile building block for the construction of more complex molecules with applications in pharmaceutical and agrochemical industries.

Research Applications

The unique structure of 2-Chloro-5-fluorophenetole, with its specific pattern of substituents, makes it valuable for structure-activity relationship studies in medicinal chemistry and materials science. The compound's properties may be useful in:

-

Developing fluorine-containing pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding interactions

-

Creating specialty materials with specific electronic or physical properties

-

Serving as a model compound for studying electronic effects in aromatic systems

The incorporation of fluorine into organic molecules has gained significant attention in recent years due to the unique properties that fluorine can impart, such as increased lipophilicity, metabolic stability, and binding affinity to target proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume